Product packaging for 5-Methoxy-7-azaindole(Cat. No.:CAS No. 183208-36-8)

5-Methoxy-7-azaindole

货号: B070128
CAS 编号: 183208-36-8
分子量: 148.16 g/mol
InChI 键: AFUFCCUQHGSNAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

5-Methoxy-1H-pyrrolo[2,3-b]pyridine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, comprising a pyrrole ring annulated to a pyridine ring, serves as a versatile and valuable bioisostere for indole, 7-azaindole, and other related structures. Its primary research value lies in its application as a key synthetic intermediate for the development of novel kinase inhibitors, particularly targeting oncological and inflammatory pathways. The electron-rich pyrrole moiety and the hydrogen-bond accepting/donating capabilities of the ring nitrogen atoms make it an ideal pharmacophore for interacting with active sites of various enzymes and receptors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B070128 5-Methoxy-7-azaindole CAS No. 183208-36-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-4-6-2-3-9-8(6)10-5-7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUFCCUQHGSNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437878
Record name 5-Methoxy-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183208-36-8
Record name 5-Methoxy-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methoxy 1h Pyrrolo 2,3 B Pyridine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For derivatives of 5-methoxy-1H-pyrrolo[2,3-b]pyridine, SAR investigations have systematically explored how different substituents at various positions on the bicyclic ring system affect their pharmacological properties.

The methoxy (B1213986) group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core is often a critical determinant of a compound's potency and interaction with its biological target. In the development of inhibitors for dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), the presence of the 5-methoxy group was found to be a key factor in affording inhibitory activity. mdpi.com Similarly, in studies on pyrazolo[4,3-c]pyridine derivatives targeting the PEX14–PEX5 protein–protein interaction, a methoxy group proved crucial for high-affinity binding. acs.org

The introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring, as a hydrogen bond acceptor, increased the potency against Fibroblast Growth Factor Receptor 1 (FGFR1) nearly 20-fold compared to the unsubstituted compound. nih.gov Further optimization by replacing a m-methoxyphenyl group with a 3,5-dimethoxyphenyl group led to compound 4h , which demonstrated significantly improved ligand efficiency (LE = 0.44) compared to the initial compound 1 (LE = 0.13). nih.gov This highlights that while the 5-substituent is key, modifications on other parts of the molecule are necessary to fully exploit its benefits. nih.gov

Table 1: Effect of 5-Position Substitution on FGFR1 Inhibition

Compound 5-Position Substituent Other Substituent FGFR1 IC₅₀ (nM) Ligand Efficiency (LE)
1 H 3-methoxyphenyl 1900 0.13
4a CF₃ 3-methoxyphenyl ~95 (20-fold increase from 1) N/A
4h CF₃ 3,5-dimethoxyphenyl 7 0.44

Data sourced from literature. nih.gov N/A: Not Available.

Substitutions on the pyrrole (B145914) portion of the 7-azaindole (B17877) scaffold can significantly modulate biological activity. The pyrrole ring itself is a versatile template for generating diverse pharmacophores. nih.govbohrium.com For instance, in the development of Aurora kinase inhibitors, a C-2 amino-substituted 7-azaindole was a key intermediate. nih.gov In another study, the absence of a substituent at the C-2 position of the 7-azaindole moiety was important for establishing the minimum pharmacophore for certain kinase inhibitors. mdpi.com

The C-3 position is also a common site for modification. C3-arylation of 7-azaindoles has been used to generate diaryl derivatives as potential HIV-1 integrase inhibitors. nih.gov Studies showed that the electronic nature of the aryl group at C3 influences activity; aryl groups with π-donor atoms like oxygen or fluorine at the para position appeared beneficial for interacting with the enzyme's catalytic domain. nih.gov

Table 2: Influence of C-3 Aryl Substitution on HIV-1 Integrase Inhibition

Compound C-3 Aryl Substituent C-6 Aryl Substituent % Strand Transfer (ST) Inhibition
10a Phenyl Chloro 25%
11a Phenyl Phenyl ~50%
11d 2,4-Difluorophenyl 4-Methoxyphenyl 72%

Data sourced from literature. nih.gov

Modifications to the pyridine (B92270) ring of the 5-methoxy-1H-pyrrolo[2,3-b]pyridine core are instrumental in tuning target binding affinity and selectivity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be leveraged to enhance binding affinity and physicochemical properties compared to indole (B1671886) analogues. pharmablock.com

For example, in a series of 7-azaindole derivatives developed as multi-targeted kinase inhibitors, extensive SAR at the C-6 position led to the identification of potent compounds. nih.govresearchgate.net Similarly, for Cdc7 inhibitors, substitution at the C-6 position of the azaindole ring with a piperazine (B1678402) group yielded the best results. mdpi.com The introduction of aryl groups at the C-6 position via Suzuki coupling is a common strategy to explore this region of chemical space. nih.govresearchgate.net In one study, adding a phenyl group at the C-6 position of a C-3 phenyl-substituted 7-azaindole nearly doubled its inhibitory activity against HIV-1 integrase. nih.gov However, for some targets, other isomeric azaindoles (4-, 5-, and 6-azaindoles) have demonstrated lower activity and selectivity, underscoring the importance of the 7-azaindole (pyrrolo[2,3-b]pyridine) core. mdpi.comnih.gov

The substituent on the pyrrole nitrogen (N-1 position) plays a significant role in the pharmacological profile of 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives. The nature of this group can influence how the molecule orients itself within a binding pocket. For some Cdc7 inhibitors based on the 7-azaindole core, a lack of substitution at the N-1 position was found to be crucial for enhanced activity. mdpi.com

Conversely, for other classes of inhibitors, N-1 substitution is vital. In the design of HIV-1 integrase inhibitors, a benzyl (B1604629) group at the N-1 position was shown to occupy an important hydrophobic pocket, contributing to the molecule's activity. nih.gov Other research has utilized groups like 2,4-dichlorophenyl at the N-1 position to synthesize biologically active pyrrolo[2,3-b]pyridine scaffolds. researchgate.net This indicates that the optimal N-1 substituent is highly dependent on the specific topology of the target protein's binding site.

Table 3: N-1 Substituents on the Pyrrolo[2,3-b]pyridine Core

Target/Application N-1 Substituent Observation
Cdc7 Kinase Inhibitor H (unsubstituted) Essential for enhanced activity. mdpi.com
HIV-1 Integrase Inhibitor Benzyl Occupies a key hydrophobic pocket. nih.gov

Conformational Analysis and Bioisosteric Replacements

The three-dimensional shape and electronic properties of the 5-methoxy-1H-pyrrolo[2,3-b]pyridine core are fundamental to its function. Conformational analysis and the use of bioisosteric replacements are key strategies in leveraging this scaffold for drug design.

The relative orientation of the fused pyrrole and pyridine rings, as well as the conformation of its substituents, dictates how a molecule fits into a binding site. X-ray crystallography studies of a 7-azaindole derivative binding to a surrogate protein revealed that the twist of the pyridine ring relative to the azaindole core was flatter than what would be expected for a typical bis-aryl system. nih.gov Dihedral angle studies have also been used to predict the potency of inhibitors, suggesting that for some targets, a planar and syn conformation between the azaindole and an attached pyrimidine (B1678525) ring is required for optimal binding. mdpi.comnih.gov The ability of the azaindole scaffold to adopt specific, low-energy conformations is a key aspect of its utility as a pharmacophore.

Evaluation of Bioisosteric Modifications for Enhanced Activity or Selectivity

Bioisosteric replacement is a crucial strategy in medicinal chemistry to optimize lead compounds by modifying their physicochemical properties, which can lead to enhanced biological activity, selectivity, and improved pharmacokinetic profiles. In the context of 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives, this approach has been instrumental in the development of potent and selective inhibitors for various therapeutic targets.

One notable example involves the optimization of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as phosphodiesterase 4B (PDE4B) inhibitors. nih.gov Starting with a lead compound, researchers explored the effects of various substituents on the 1H-pyrrolo[2,3-b]pyridine core. By keeping the 3,4-dichlorophenyl group constant, modifications to the amide portion of the molecule revealed that most derivatives exhibited moderate to good inhibition of PDE4B. nih.gov For instance, when the R group was a 3-chloro-4-methylphenyl, increasing the size of the amide substituent led to a decrease in activity. nih.gov This systematic evaluation of bioisosteric modifications at the amide position allowed for the fine-tuning of the compound's activity.

In another study focusing on fibroblast growth factor receptor (FGFR) inhibitors, researchers introduced a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring. nih.gov This modification was based on the hypothesis that a hydrogen bond acceptor at this position could interact with the G485 residue of the receptor, thereby improving activity. nih.gov The resulting compound, 4a, showed a nearly 20-fold increase in activity against FGFR1 compared to the parent compound. nih.gov This demonstrates the successful application of bioisosteric replacement to enhance potency through specific molecular interactions. Further modifications of the m-methoxyphenyl fragment to larger substituents were also explored to probe interactions within the hydrophobic pocket of the enzyme. nih.gov

The following table summarizes the bioisosteric modifications and their effects on the activity of 1H-pyrrolo[2,3-b]pyridine derivatives:

Scaffold Hopping and Hybridization Strategies involving 1H-Pyrrolo[2,3-b]pyridine

Scaffold hopping and molecular hybridization are innovative drug design strategies aimed at discovering novel chemical entities with improved pharmacological profiles. These approaches involve replacing the core structure of a known active compound with a different, isosteric scaffold or combining pharmacophoric elements from different molecules, respectively. The 1H-pyrrolo[2,3-b]pyridine scaffold has been a versatile platform for both of these strategies.

A significant example of scaffold hopping is the identification of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as novel PDE4B inhibitors. nih.gov This series was discovered through a scaffold-hopping experiment, leading to compounds with potent and selective PDE4B inhibition. nih.gov Molecular modeling studies revealed how these new scaffolds interact with the enzyme, providing a basis for further optimization. nih.gov

In the development of inhibitors for the colony-stimulating factor 1 receptor (CSF1R), a scaffold-hopping approach was employed by incorporating a dipyridine moiety from Pexidartinib with different aryl units onto a pyrrolo[2,3-d]pyrimidine scaffold, a close structural analog of 1H-pyrrolo[2,3-b]pyridine. mdpi.com This strategy aimed to generate novel and potent CSF1R inhibitors by exploring new chemical space while retaining key binding interactions. mdpi.com

Hybridization strategies have also been successfully applied. For instance, pyridine-urea based hybrid compounds have been designed as potential anticancer agents. nih.gov This approach combines the pyridine core, a common feature in many VEGFR-2 inhibitors, with a urea (B33335) linker, another essential pharmacophore found in anticancer drugs like sorafenib (B1663141) and regorafenib. nih.gov While not directly involving the 5-methoxy-1H-pyrrolo[2,3-b]pyridine, this illustrates the principle of hybridizing the broader pyridine scaffold.

A study on FGFR kinase inhibitors demonstrated a scaffold hop from 1H-pyrazolo[4,3-b]pyridine to 5H-pyrrolo[2,3-b]pyrazine, which resulted in increased binding activity for FGFR1. mdpi.com This highlights how subtle changes in the core heterocyclic system can significantly impact biological activity.

The table below presents examples of scaffold hopping and hybridization strategies involving the 1H-pyrrolo[2,3-b]pyridine and related scaffolds:

Biological Evaluation and Pharmacological Profiling of 5 Methoxy 1h Pyrrolo 2,3 B Pyridine Analogues

Kinase Inhibition as a Primary Therapeutic Avenue

Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The 5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a valuable core for the design of potent and selective kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in various cancers. nih.gov This makes FGFRs attractive targets for cancer therapy. nih.gov Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFR1, 2, and 3. nih.govrsc.org

In one study, structure-based design was employed to optimize 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors. It was hypothesized that a hydrogen bond acceptor at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring could interact with the G485 residue of the receptor, thereby improving activity. nih.gov This led to the synthesis of several analogues, with compound 4h emerging as a potent pan-FGFR inhibitor. nih.gov

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712

This table showcases the in vitro inhibitory activity of compound 4h against different FGFR isoforms.

Compound 4h not only demonstrated potent enzymatic inhibition but also exhibited significant anti-proliferative activity against breast cancer cell lines and inhibited cell migration and invasion. nih.gov The low molecular weight of 4h makes it a promising lead compound for further optimization. rsc.org

Another study explored the replacement of the 1H-pyrazolo[4,3-b]pyridine scaffold with 5H-pyrrolo[2,3-b]pyrazine, which led to a slight increase in FGFR1 binding activity. mdpi.com

Serum/Glucocorticoid Regulated Kinase 1 (SGK-1) Inhibition

Serum/Glucocorticoid Regulated Kinase 1 (SGK1) is a serine/threonine kinase involved in various cellular processes, and its dysregulation is linked to conditions like cancer, hypertension, and diabetes. nih.gov While direct studies on 5-methoxy-1H-pyrrolo[2,3-b]pyridine analogues as SGK-1 inhibitors are not extensively documented in the provided results, the broader class of 1H-pyrazolo[3,4-b]pyrazine derivatives has been explored.

Researchers identified potent SGK1 inhibitors through a combination of virtual screening and medicinal chemistry. nih.gov This led to the development of compounds with nanomolar activity and high selectivity. nih.gov For instance, a selective and potent SGK1 inhibitor, GSK650394 , has shown promise in sensitizing cancer cells to other therapies. nih.gov While not a direct analogue, the exploration of related heterocyclic systems highlights the potential for developing SGK-1 inhibitors based on similar scaffolds.

Janus Kinase 1 (JAK1) Selective Inhibition

Janus kinase 1 (JAK1) is a key player in cytokine-mediated inflammatory and autoimmune responses, making it a valuable therapeutic target. nih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop selective JAK1 inhibitors. nih.govacs.org

By analyzing the binding modes of existing JAK inhibitors, researchers designed N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides as a scaffold for selective JAK1 inhibition. nih.gov This led to the discovery of compound 31g , a potent and selective JAK1 inhibitor. nih.gov

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
38a ((S,S)-enantiomer of 31g) ->1000>1000>1000

This table illustrates the high selectivity of compound 38a for JAK1 over other JAK family members.

The (S,S)-enantiomer of 31g , denoted as 38a , exhibited excellent potency for JAK1 and remarkable selectivity over other JAK isoforms. nih.gov Furthermore, compound 31g demonstrated the ability to reduce the proliferation and fibrogenic gene expression in hepatic stellate cells, suggesting its potential in treating liver fibrosis. nih.gov

Phosphodiesterase 4B (PDE4B) Inhibition

Phosphodiesterase 4B (PDE4B) is an enzyme involved in the inflammatory process, and its inhibition is a therapeutic strategy for various inflammatory and neurological disorders. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent PDE4B inhibitors. nih.gov

Compound 11h from this series emerged as a PDE4B-preferring inhibitor. nih.gov It demonstrated acceptable in vitro ADME properties and significantly inhibited the release of TNF-α, a key pro-inflammatory cytokine. nih.gov

CompoundPDE4B IC₅₀ (nM)Selectivity vs other PDEs
11h PotentPreferring for PDE4B

This table highlights the potency and selectivity profile of compound 11h.

The selectivity of 11h against a panel of central nervous system receptors makes it a promising lead for further development in the context of CNS diseases. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) and PI3 Kinase Inhibition

Analogues of 5-methoxy-1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often deregulated in cancer. researchgate.net

A series of pyridopyrimidinone derivatives were developed as dual PI3K/mTOR inhibitors. nih.gov In these compounds, the methoxy (B1213986) group on the pyridine (B92270) ring was found to be crucial for activity, as its replacement with methyl, ethyl, or ethoxyl groups led to a decrease in PI3K inhibition. nih.gov Docking studies revealed that the methoxy group forms a key hydrogen bond with the amino acid residue Lys802 in the PI3Kα isoform. nih.gov One of the most potent compounds in this series, compound 31 , demonstrated significant inhibition of both PI3K and mTOR, leading to the suppression of downstream signaling molecules like Akt and p70s6k. nih.gov This compound also showed in vivo efficacy in a prostate cancer xenograft model. nih.gov

Furthermore, the strategic combination of a 5-methyl-1H-pyrazolo[3,4-b]pyridine core with other heterocyclic structures has been explored to develop potent PI3K/mTOR inhibitors. nih.gov For instance, Omipalisib (GSK2126458), a pyridinyl-benzenesulfonamide derivative, is a powerful inhibitor of both PI3K and mTOR. researchgate.net The development of sulfonamide methoxypyridine derivatives has also yielded novel and potent dual PI3K/mTOR inhibitors. mdpi.com

Dual-Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A) Inhibition

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is implicated in various cellular processes, and its abnormal expression is linked to several diseases, including cancer and neurodegenerative disorders. nih.gov Analogues of 5-methoxy-1H-pyrrolo[2,3-b]pyridine have emerged as promising inhibitors of DYRK1A.

A series of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines were synthesized and evaluated for their DYRK1A inhibitory activity. researchgate.net It was observed that derivatives with hydroxy groups on the aryl moieties exhibited high inhibitory potencies, while their methoxy counterparts were significantly less active. researchgate.net However, the core 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a valuable starting point for developing inhibitors for various kinases, including DYRK1A. nih.gov

Fragment-based and structure-based discovery methods have led to the identification of highly selective DYRK1A inhibitors. acs.org For example, a lead molecule from a pyrrolopyrimidine series demonstrated low nanomolar potency against DYRK1A and DYRK1B with excellent selectivity. acs.org This highlights the potential of modifying the core structure to achieve potent and selective inhibition.

Anticancer Research Applications

The inhibitory effects of 5-methoxy-1H-pyrrolo[2,3-b]pyridine analogues on key cellular pathways have translated into significant anticancer activity in various research models.

Antiproliferative Activity against Diverse Cancer Cell Lines (e.g., breast, lung, prostate, liver)

Analogues of 5-methoxy-1H-pyrrolo[2,3-b]pyridine have demonstrated broad-spectrum antiproliferative activity against a range of human cancer cell lines.

Breast Cancer: A series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated for their activity against breast cancer cells. One compound, 4h , was found to inhibit the proliferation of 4T1 breast cancer cells. nih.govrsc.org Thieno[2,3-d]pyrimidine derivatives have also been tested against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing promising antiproliferative effects. mdpi.com

Lung Cancer: Certain indole-isatin molecular hybrids, which can be considered related structures, have shown growth inhibitory potential against the non-small cell lung cancer cell line A-549. nih.gov

Prostate Cancer: A novel series of 7-methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one derivatives were synthesized and showed cytotoxicity against LNCaP and PC3 prostate cancer cell lines. sciforum.net

Liver Cancer: Novel spiro pyrazole-oxindole congeners have been screened for their antiproliferative activity against human liver cancer (HepG2) cells. researchgate.net Additionally, 2-oxo-pyridine and 1'H-spiro-pyridine derivatives have shown antiproliferative activity against HepG-2 cell lines. researchgate.net

Other Cancer Cell Lines: The antiproliferative activity of these analogues extends to other cancer types as well. For instance, some compounds have been found to be active against colon cancer cell lines (HCT-116) and melanoma cell lines. researchgate.netnih.gov A study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors showed activity against colorectal cancer cells. imist.ma

Induction of Apoptosis in Cancer Cells

A key mechanism underlying the anticancer effects of 5-methoxy-1H-pyrrolo[2,3-b]pyridine analogues is the induction of apoptosis, or programmed cell death, in cancer cells.

Studies have shown that compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, can induce apoptosis in 4T1 breast cancer cells. nih.govrsc.org Similarly, other related heterocyclic compounds, such as pyrrolo-1,5-benzoxazepines, have been shown to induce apoptosis in oral squamous carcinoma cells. nih.gov The induction of apoptosis is often mediated through the disruption of microtubule networks and changes in the expression of key apoptotic proteins. nih.gov For example, some spiro-pyrrolopyridazine derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2 while inducing the pro-apoptotic proteins Bax and cytochrome c. metu.edu.tr Furthermore, certain 2-oxo-pyridine and 1'H-spiro-pyridine derivatives have been found to activate Bax and suppress Bcl-2 expression, leading to apoptosis. researchgate.net

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Analogues of 5-methoxy-1H-pyrrolo[2,3-b]pyridine have demonstrated the potential to inhibit these processes.

Compound 4h was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells. nih.govrsc.org This suggests that these compounds could play a role in preventing the spread of cancer. The mechanism of inhibition can be linked to the targeting of signaling pathways involved in cell motility, such as the FGFR pathway. nih.gov

Cell Cycle Modulation (e.g., G0/G1 phase arrest)

Cancer is characterized by uncontrolled cell division, which is driven by a dysregulated cell cycle. Several analogues of 5-methoxy-1H-pyrrolo[2,3-b]pyridine have been shown to interfere with the cell cycle in cancer cells.

One study found that indole (B1671886)–isatin hybrids caused a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov Another 1H-pyrrolo[2,3-b]pyridine derivative, CM5 , was shown to effectively induce apoptosis by arresting cell cycle progression in the G0/G1 phase in acute myeloid leukemia cell lines. nih.gov This arrest prevents the cells from progressing to the DNA synthesis (S) phase, thereby halting proliferation.

Synergistic Effects with Established Chemotherapeutic Agents

The exploration of 1H-pyrrolo[2,3-b]pyridine derivatives has revealed their potential not only as standalone anticancer agents but also as chemosensitizers that can enhance the efficacy of existing chemotherapy drugs. Research into highly selective ATM (Ataxia-Telangiectasia Mutated) kinase inhibitors has identified promising candidates within this structural class. ATM is a critical protein in maintaining genomic stability, and its inhibition is a strategic approach to cancer therapy.

A notable study rationally designed a series of 1H-pyrrolo[2,3-b]pyridine derivatives as selective ATM inhibitors. nih.gov One lead candidate, compound 25a , demonstrated potent in vivo antitumor activity when used in combination with irinotecan (B1672180), a standard chemotherapeutic agent. nih.gov In HCT116 and SW620 human colorectal carcinoma xenograft models, the combination of compound 25a and irinotecan resulted in a synergistic antitumor effect, with tumor growth inhibition (TGI) of 79.3% and 95.4%, respectively. nih.gov The underlying mechanism for this synergy was attributed to the inhibition of the ATM pathway. nih.gov These findings highlight the potential of 1H-pyrrolo[2,3-b]pyridine analogues to be developed as novel chemosensitizers for combination cancer therapies. nih.gov

Investigation of Other Pharmacological Activities

Anticonvulsant and Analgesic Potential

The therapeutic potential of the pyrrolo[2,3-b]pyridine scaffold and its isosteres extends to neurological conditions. While direct studies on 5-methoxy-1H-pyrrolo[2,3-b]pyridine analogues are limited, research on related structures provides valuable insights. Analogues of the purine (B94841) derivative 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which included N-benzylpyrrolo[2,3-d]pyrimidines, were synthesized and evaluated for anticonvulsant activity. nih.gov Although these pyrrolopyrimidine analogues were found to be less active against maximal electroshock-induced seizures in rats compared to the parent purine compound, the investigation confirms the interest in this heterocyclic system for anticonvulsant properties. nih.gov

The pyrrole (B145914) heterocycle is a component in several drugs and is considered a promising scaffold for developing agents with analgesic properties. pensoft.net Studies on related pyrrolo[3,4-d]pyridazinone derivatives have shown them to exhibit dose-dependent antinociceptive effects in experimental models. pensoft.net However, specific research detailing the analgesic and anticonvulsant activities of 5-methoxy-1H-pyrrolo[2,3-b]pyridine analogues is not extensively available in the reviewed literature.

Anti-inflammatory Properties

Analogues of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant anti-inflammatory activity. A study involving the synthesis of a series of substituted pyrrolo[2,3-b]pyridine derivatives identified compounds with promising in vivo anti-inflammatory effects, comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model, with activity increasing over time and persisting for up to four hours. nih.gov

Among the tested compounds, the fused pyrrolopyridines 3i and 3l were highlighted as particularly promising. nih.gov Molecular docking studies suggested that these active molecules exhibit a novel binding pose within the cyclooxygenase-2 (COX-2) binding site, which is a key target for anti-inflammatory drugs. nih.gov

Table 1: In Vivo Anti-inflammatory Activity of Selected Pyrrolo[2,3-b]pyridine Analogues

Compound% Inhibition of Edema (after 4 hours)
3i 48.3%
3l 50.1%
Diclofenac 51.6%

Data sourced from Fadda et al., 2014. nih.gov

Antihypertensive and Antipyretic Activities

Within the scope of the reviewed scientific literature, there is no specific information available regarding the evaluation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine analogues for antihypertensive or antipyretic activities. While related heterocyclic systems such as pyridopyrimidines have been investigated for blood pressure-lowering effects, direct studies on the specified pyrrolopyridine core for these particular pharmacological properties have not been reported.

Enzyme Inhibition Beyond Kinases (e.g., urease, β-glucuronidase)

Derivatives of 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) have been synthesized and assessed for their inhibitory potential against enzymes other than kinases, such as urease and β-glucuronidase. journalijbcrr.com Urease is a key enzyme in certain bacterial infections, while β-glucuronidase is implicated in the metabolism of various drugs and endogenous compounds. journalijbcrr.comnih.gov

In a study evaluating a series of 7-azaindole (B17877) analogues, several compounds showed notable inhibitory activity. journalijbcrr.com Compound 9 , which features a 4-nitro-phenacyl substituent, demonstrated particularly potent urease inhibition with an IC50 value significantly lower than the standard inhibitor, thiourea. journalijbcrr.com Other analogues, such as compounds 8 and 10 , exhibited moderate urease inhibition. journalijbcrr.com For β-glucuronidase inhibition, compound 8 was identified as a moderate inhibitor when compared to the standard, D-saccharic acid 1,4-lactone. journalijbcrr.com

Table 2: Urease and β-Glucuronidase Inhibition by 1H-Pyrrolo[2,3-b]pyridine Analogues

CompoundSubstituent on Phenacyl MoietyUrease IC₅₀ (µM)β-Glucuronidase IC₅₀ (µM)
8 4-Chloro133.3 ± 0.46192.6 ± 3.53
9 4-Nitro2.19 ± 0.37Not Reported
10 4-Hydroxy255.11 ± 6.62Not Reported
Thiourea Standard21.00 ± 0.01N/A
D-Saccharic acid 1,4-lactone StandardN/A48.41 ± 1.24

Data sourced from Saify et al., 2015. journalijbcrr.com

Computational Chemistry and Molecular Modeling for 5 Methoxy 1h Pyrrolo 2,3 B Pyridine Based Agents

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding mode and affinity. For derivatives of 5-methoxy-1H-pyrrolo[2,3-b]pyridine, docking studies have been instrumental in understanding their interactions with various protein targets, particularly kinases.

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877), is a privileged scaffold in kinase inhibitor design as it can mimic the adenine (B156593) region of ATP. Molecular docking studies consistently show that this scaffold orients itself within the ATP-binding pocket, forming crucial hydrogen bonds with the hinge region of the kinase.

For instance, in studies of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK), a key player in colorectal cancer, docking simulations revealed how these compounds occupy the ATP-binding site. researchgate.netimist.ma Similarly, when designing inhibitors for Maternal Embryonic Leucine Zipper Kinase (MELK), docking was used to predict the binding poses of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov These simulations are vital for rationalizing the structure-activity relationships (SAR) and for the design of more potent and selective inhibitors. The general binding mode often involves the pyrrolo[2,3-b]pyridine core engaging with the kinase hinge, while various substituents at different positions explore and interact with adjacent pockets, such as the hydrophobic back pocket, to enhance affinity and selectivity. nih.gov

Docking studies not only predict the binding pose but also identify the specific amino acid residues that are key for the interaction. For 1H-pyrrolo[2,3-b]pyridine-based inhibitors, these interactions are typically a combination of hydrogen bonds and hydrophobic contacts.

The nitrogen atom at position 7 and the pyrrole (B145914) N-H group of the 7-azaindole scaffold are classic hydrogen bond donors and acceptors that interact with the backbone amide and carbonyl groups of the kinase hinge region. nih.gov For example, in the case of TNIK inhibitors, molecular docking showed specific interactions with the target receptor. researchgate.netimist.ma In the development of Fms-like tyrosine kinase 3 (FLT3) inhibitors, computational simulations highlighted the role of amide and urea (B33335) linkers in forming these critical interactions. nih.gov

Beyond the hinge region, substituents on the 5-methoxy-1H-pyrrolo[2,3-b]pyridine core make additional contacts that contribute significantly to binding affinity. Hydrophobic interactions are commonly observed between the aromatic rings of the ligand and nonpolar residues in the active site. The methoxy (B1213986) group at the 5-position can also influence binding by forming specific interactions or by altering the electronic properties of the scaffold.

Table 1: Key Interactions of 1H-Pyrrolo[2,3-b]pyridine Derivatives with Kinase Targets

Kinase TargetKey Interacting ResiduesType of InteractionReference
TNIKNot specified in abstractFavorable interactions researchgate.netimist.ma
MELKNot specified in abstractEnzyme inhibition nih.gov
JAK3Not specified in abstractHydrogen bonding, substituent effects nih.gov
FLT3Hydrophobic back pocket residuesHydrophobic interactions nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational landscape of the complex and the stability of the interactions over time. MD simulations have been applied to study the binding of pyrrolo[2,3-d]pyrimidine derivatives, a related scaffold, to p21-activated kinase 4 (PAK4). mdpi.com These simulations, typically run for hundreds of nanoseconds, can assess the stability of the binding pose predicted by docking. mdpi.comnih.gov Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to ensure the system has reached equilibrium. mdpi.com Analysis of the simulation trajectory can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more accurate understanding of the binding dynamics and helping to refine the design of inhibitors with improved residence time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1H-pyrrolo[2,3-b]pyridine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed.

In a study on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors, CoMFA and CoMSIA models were built to understand the structural requirements for high inhibitory activity. imist.maimist.ma These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. imist.maimist.ma For example, the models might indicate that a bulky, electron-donating group at a specific position on the scaffold would enhance activity. Such insights are invaluable for guiding the design of new, more potent analogs. imist.ma The statistical robustness of these models is crucial, with high Q² and R² values indicating good predictive power. imist.maimist.ma

Table 2: 3D-QSAR Model Statistics for 1H-Pyrrolo[2,3-b]pyridine Derivatives as TNIK Inhibitors

Modelr²_testReference
CoMFA0.650.860.97 imist.maimist.ma
CoMSIA0.740.960.95 imist.maimist.ma

De Novo Drug Design Approaches Utilizing the 1H-Pyrrolo[2,3-b]pyridine Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or a fragment. The 1H-pyrrolo[2,3-b]pyridine scaffold is an excellent starting point for such approaches due to its proven utility as a kinase hinge binder. enamine.net Based on the insights from QSAR and molecular docking studies, new compounds can be designed. For example, after identifying the key structural requirements for TNIK inhibition through 3D-QSAR, researchers proposed five new drug candidates with potentially high activity against colorectal cancer cells. researchgate.netimist.ma These designed compounds were then further evaluated in silico for their binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties before any decision on synthesis is made. imist.maimist.ma

Virtual Screening for Novel Ligands based on 5-Methoxy-1H-pyrrolo[2,3-b]pyridine Pharmacophore

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity, can be developed based on the 5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold. This pharmacophore would typically include a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic/aromatic features corresponding to the key interaction points within the kinase active site.

This pharmacophore model can then be used as a 3D query to screen virtual libraries for novel compounds that match these features, even if they have different underlying chemical scaffolds. nih.govnih.gov This approach allows for the discovery of new chemical entities that retain the desired biological activity. For instance, pharmacophore-based virtual screening has been successfully used to identify potent inhibitors for various kinases. nih.gov Hits from the virtual screen are typically subjected to further filtering, molecular docking, and eventually biological evaluation to confirm their activity. nih.gov

Preclinical Research and Lead Optimization of 5 Methoxy 1h Pyrrolo 2,3 B Pyridine Derivatives

In Vitro Cellular Assays for Efficacy and Selectivity

The initial stages of preclinical research for 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives involve rigorous in vitro cellular assays to determine their biological activity and specificity. These assays are crucial for identifying promising compounds and understanding their therapeutic potential.

A significant body of research has focused on the anticancer properties of these derivatives. For instance, a series of novel pyrrolo-pyridine benzamide (B126) derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. One of the most potent compounds demonstrated IC50 values of 1.06 µM in A549 (lung carcinoma), 10.87 µM in HeLa (cervical cancer), and 0.11 µM in MCF-7 (breast cancer) cells. bioworld.com This compound was found to be more than seven times more potent than the established drug cabozantinib (B823) against HeLa and MCF-7 cells. bioworld.com Further studies on A549 cells revealed that this derivative induced apoptosis in a dose-dependent manner and caused cell cycle arrest in the G0/G1 and G2/M phases. bioworld.com

Another area of investigation for this class of compounds is their ability to inhibit specific kinases involved in cancer progression. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). rsc.orgnih.govrsc.org One such derivative, compound 4h, exhibited significant inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively. rsc.orgnih.govrsc.org In cellular assays, this compound effectively inhibited the proliferation of 4T1 mouse breast cancer cells, and also hindered their migration and invasion. rsc.orgnih.govrsc.org

Furthermore, derivatives of 1H-pyrrolo[2,3-b]pyridine have been explored as inhibitors of other critical kinases. For example, some have been designed and evaluated as c-Met kinase inhibitors, with one compound showing a strong inhibitory effect with an IC50 of 22.8 nM. nih.gov Others have been developed as highly selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors, with a lead candidate, compound 25a, demonstrating over 700-fold selectivity against other members of the PIKK family. nih.gov More recently, these derivatives have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov A lead compound, CM5, showed significant inhibition of both wild-type FLT3 and the FLT3-ITD mutant, and potently inhibited the growth of FLT3-dependent AML cell lines, MOLM-13 and MV4-11, with IC50 values of 0.75 µM and 0.64 µM, respectively. nih.gov

The selectivity of these compounds is a critical factor in their development. For instance, compound 4h, the potent FGFR inhibitor, was found to be significantly less active against FGFR4 (IC50 of 712 nM), indicating a degree of selectivity within the FGFR family. rsc.orgnih.govrsc.org This selectivity is crucial for minimizing off-target effects and potential toxicity.

Compound/DerivativeTarget Cell Line(s)IC50 ValuesKey Findings
Pyrrolo-pyridine benzamide derivativeA549, HeLa, MCF-7A549: 1.06 µM, HeLa: 10.87 µM, MCF-7: 0.11 µMMore potent than cabozantinib in HeLa and MCF-7 cells; induces apoptosis and cell cycle arrest. bioworld.com
Compound 4h4T1 (mouse breast cancer)FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nMPotent and selective FGFR inhibitor; inhibits proliferation, migration, and invasion. rsc.orgnih.govrsc.org
c-Met inhibitor derivativeMKN-45, EBC-1c-Met kinase: 22.8 nM, MKN-45: 329 nM, EBC-1: 479 nMStrong c-Met kinase inhibition and cellular inhibition. nih.gov
Compound 25a->700-fold selectivity for ATM over other PIKK family membersHighly selective ATM kinase inhibitor. nih.gov
Compound CM5MOLM-13, MV4-11MOLM-13: 0.75 µM, MV4-11: 0.64 µMPotent inhibitor of FLT3 and FLT3-ITD mutant; induces apoptosis and G0/G1 cell cycle arrest. nih.gov

In Vivo Efficacy Studies in Disease Models (e.g., xenograft models for cancer)

Following promising in vitro results, the evaluation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives progresses to in vivo studies to assess their efficacy in living organisms, typically in animal models of human diseases. For anticancer drug development, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.

A pyrrolo-pyridine benzamide derivative, which demonstrated potent in vitro activity, was evaluated in a lung carcinoma allograft model in BALB/c nude mice. bioworld.com At a specific dose, this compound achieved a tumor growth inhibition (TGI) of 64.5%, which was significantly higher than the 47.9% TGI observed with the standard drug, cabozantinib. bioworld.com Importantly, no significant changes in body weight or signs of toxicity in major organs were observed during the treatment period, suggesting a favorable in vivo profile. bioworld.com

In another study, a highly selective ATM inhibitor, compound 25a, was investigated in combination with the chemotherapeutic agent irinotecan (B1672180) in HCT116 and SW620 colon cancer xenograft models. nih.gov The combination therapy resulted in synergistic antitumor efficacy, with TGI values of 79.3% and 95.4% in the HCT116 and SW620 models, respectively. nih.gov These findings highlight the potential of this derivative as a chemosensitizer, enhancing the efficacy of existing cancer treatments. nih.gov

These in vivo studies are critical for validating the therapeutic potential of the lead compounds identified through in vitro screening and for providing the necessary data to support their advancement into further preclinical and potentially clinical development.

Assessment of Metabolic Stability and Pharmacokinetics (PK) in Experimental Systems

The journey of a drug candidate from a promising hit to a viable therapeutic agent is heavily dependent on its pharmacokinetic (PK) properties, which describe how the body absorbs, distributes, metabolizes, and excretes the compound. A key aspect of this evaluation is the assessment of metabolic stability.

Microsomal Stability Evaluation

Microsomal stability assays are a fundamental in vitro tool used to predict the in vivo metabolic clearance of a drug. These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.

In the development of necroptosis inhibitors, a series of bioworld.comrsc.orgnih.govthiadiazole benzylamide derivatives were found to be rapidly degraded in mouse liver microsomes. nih.gov Structure-activity relationship (SAR) studies led to the replacement of the labile bioworld.comrsc.orgnih.govthiadiazole ring with a 5-cyano-1-methylpyrrole moiety. nih.gov This modification resulted in a significant improvement in mouse microsome stability, with the half-life (t1/2) increasing to 236 minutes and a low intrinsic clearance (CLint) of 5.9 ± 2.5 µL/min/mg protein. nih.gov This demonstrates how targeted chemical modifications can enhance the metabolic stability of a compound series.

Similarly, in the optimization of a series of imidazo[5,1-b] bioworld.comnih.govnih.govthiadiazole CDK8 inhibitors, the initial hit compound suffered from high metabolism and clearance. nih.gov A scaffold hopping approach, replacing the imidazothiadiazole with a pyrazolo[3,4-b]pyridine core, led to a significant improvement in both rat and mouse metabolic stability. nih.gov

Cytochrome P450 (CYP) Inhibition Profiling

In addition to being substrates for CYP enzymes, drug candidates can also act as inhibitors of these enzymes, leading to potentially harmful drug-drug interactions. Therefore, profiling the inhibitory potential of new compounds against major CYP isoforms is a critical step in preclinical development.

The cytochrome P450 3A4 (CYP3A4) is a major enzyme involved in the metabolism of a large percentage of marketed drugs. nih.govnih.gov Inhibition of CYP3A4 can lead to increased plasma concentrations of co-administered drugs, potentially causing toxicity. Several heterocyclic compounds are known to be potent inhibitors of CYP3A4. nih.gov The kinetics of inhibition can be complex, sometimes involving multiple steps and slow binding. nih.govnih.gov

While specific CYP inhibition data for 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives is not extensively detailed in the provided search results, the general principles of CYP inhibition profiling are crucial for any drug development program involving this scaffold. Such profiling would involve testing the compounds against a panel of key CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) to determine their IC50 values and the mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based). nih.gov This information is vital for predicting potential drug-drug interactions and ensuring the safety of the new therapeutic agent.

Identification of Potential Lead Compounds and Candidate Selection

The process of lead optimization involves systematically modifying the structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a preclinical candidate.

In the development of FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, structure-based design was employed to guide the optimization process. rsc.orgnih.govrsc.org The initial hit compound was modified by introducing a trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with a key amino acid (G485) in the FGFR1 binding site. rsc.orgnih.gov This modification resulted in a nearly 20-fold increase in activity. rsc.org Further modifications to other parts of the molecule led to the identification of compound 4h, which exhibited potent pan-FGFR inhibitory activity and had a low molecular weight, making it an attractive lead compound for further development. rsc.orgnih.govrsc.org

Similarly, in the quest for c-Met inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized with different linkers. nih.gov Through biological evaluation, compound 9 emerged as a promising candidate with strong c-Met kinase inhibition. nih.gov This compound, along with others from the series, was selected for further optimization to identify even better candidates. nih.gov

The discovery of a highly selective ATM inhibitor, compound 25a, also followed a rational design and systematic structural optimization approach, building upon a previously reported dual ATR/ATM inhibitor. nih.gov This compound's excellent kinase selectivity and favorable drug-like properties, including high oral bioavailability in mice, positioned it as a strong preclinical candidate. nih.gov

The selection of a lead compound is a multi-parameter optimization process. It requires a balance of high potency against the desired target, selectivity over other related and unrelated targets, favorable pharmacokinetic properties (including metabolic stability and bioavailability), and a low potential for toxicity.

Mechanism of Action Studies beyond Target Binding (e.g., downstream signaling pathways)

While confirming that a compound binds to its intended target is a crucial first step, understanding its broader effects on cellular signaling pathways provides a more complete picture of its mechanism of action.

For the 1H-pyrrolo[2,3-b]pyridine derivatives targeting kinases, studies often investigate the impact on downstream signaling cascades. For instance, the potent FGFR inhibitor, compound 4h, was shown to not only inhibit the kinase itself but also to down-regulate the expression of matrix metalloproteinase-9 (MMP9) and up-regulate the expression of tissue inhibitor of metalloproteinases-2 (TIMP2). rsc.org This modulation of downstream effectors contributes to the observed inhibition of cancer cell migration and invasion. rsc.org

In the case of the selective ATM inhibitor, compound 25a, its synergistic antitumor effect when combined with irinotecan was mechanistically linked to the inhibition of the ATM pathway. nih.gov This demonstrates that the compound's efficacy stems from its ability to disrupt the cellular response to DNA damage induced by the chemotherapeutic agent. nih.gov

For the FLT3 inhibitor, CM5, cellular mechanistic studies revealed that beyond inhibiting the kinase, it effectively induces apoptosis by arresting the cell cycle in the G0/G1 phase in FLT3-dependent AML cell lines. nih.gov This provides a deeper understanding of how the compound leads to cancer cell death.

These mechanism-of-action studies are vital for confirming that the observed cellular effects are indeed a consequence of target engagement and for identifying potential biomarkers that could be used to monitor the drug's activity in future clinical trials. They also provide a stronger rationale for the therapeutic application of the compound in specific diseases.

Future Directions and Emerging Research Avenues for 5 Methoxy 1h Pyrrolo 2,3 B Pyridine

Exploration of Novel Therapeutic Targets for 1H-Pyrrolo[2,3-b]pyridine Analogues

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for its adaptation to a wide range of biological targets, primarily within the protein kinase family. Research is continuously identifying new applications for analogues derived from structures like 5-methoxy-1H-pyrrolo[2,3-b]pyridine.

Future research will likely focus on expanding the repertoire of kinases and other enzyme families targeted by these analogues. Key areas of exploration include:

Oncology: While significant research has focused on targets like Fibroblast Growth Factor Receptors (FGFRs) and Ataxia-Telangiectasia Mutated (ATM) kinase, new frontiers are emerging. rsc.orgfigshare.com Analogues are being designed as potent and selective inhibitors for Fms-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML) and for Axl receptor tyrosine kinase, which is implicated in tumor growth, metastasis, and drug resistance. nih.govnih.gov Further exploration of their role as inhibitors for kinases like ALK, Btk, and Ret holds promise for various cancers. google.comgoogle.com

Immunology and Inflammation: Janus kinases (JAKs), particularly JAK3, are critical in modulating immune responses, making them attractive targets for treating autoimmune diseases and preventing organ transplant rejection. researchgate.netnih.gov The 1H-pyrrolo[2,3-b]pyridine core has proven effective in generating selective JAK3 inhibitors. researchgate.netnih.gov Another key target is Phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes. Inhibitors based on this scaffold have shown potential for treating inflammatory conditions and central nervous system (CNS) diseases. nih.gov

Neurodegenerative Diseases: A compelling future direction is the application of these compounds in neurodegenerative disorders like Alzheimer's disease. Analogues of 1H-pyrrolo[2,3-b]pyridine have been developed as highly potent inhibitors of Glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in the pathogenic mechanisms of Alzheimer's. nih.gov

The table below summarizes some of the key therapeutic targets being explored for 1H-pyrrolo[2,3-b]pyridine derivatives.

Therapeutic TargetDisease AreaResearch Findings
FGFR1, 2, 3 CancerDerivatives show potent inhibitory activity against FGFRs and have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in vitro. rsc.orgrsc.orgrsc.org
JAK3 Immune DiseasesIntroduction of a carbamoyl (B1232498) group at the C5-position led to a significant increase in JAK3 inhibitory activity, demonstrating potential as immunomodulators. researchgate.netnih.gov
ATM Kinase CancerA derivative, compound 25a, was identified as a highly selective ATM inhibitor with excellent oral bioavailability and synergistic antitumor efficacy in combination with irinotecan (B1672180) in xenograft models. figshare.com
PDE4B Inflammatory & CNS DiseasesA series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors with favorable in vitro profiles. nih.gov
FLT3 Acute Myeloid Leukemia (AML)Designed derivatives have shown significant inhibition of both wild-type and mutant FLT3, along with potent activity against AML cell lines. nih.gov
GSK-3β Alzheimer's DiseaseNovel derivatives have demonstrated potent and selective inhibition of GSK-3β, reducing tau hyperphosphorylation and showing efficacy in zebrafish models of the disease. nih.gov

Development of Advanced Synthetic Methodologies for Diversification

The ability to generate a wide array of analogues (diversification) is critical for optimizing potency, selectivity, and pharmacokinetic properties. Future research in synthetic chemistry will focus on developing more efficient, robust, and versatile methods for modifying the 5-methoxy-1H-pyrrolo[2,3-b]pyridine core.

Key areas for methodological advancement include:

Novel Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for creating C-C and C-N bonds at various positions on the pyrrolopyridine ring. nih.gov Future work will likely involve developing catalysts with higher chemoselectivity to functionalize specific positions on the core without the need for extensive use of protecting groups, which can complicate synthetic routes. nih.gov

Late-Stage Functionalization: Developing methods for late-stage functionalization is a major goal. This involves introducing chemical diversity in the final steps of a synthesis, allowing for the rapid creation of a library of related compounds from a common advanced intermediate. This approach accelerates the structure-activity relationship (SAR) studies.

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can improve reaction efficiency, safety, and scalability. These technologies allow for precise control over reaction parameters and can facilitate the synthesis of compound libraries for high-throughput screening.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times, often leading to higher yields in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, a related isomer. nih.gov Broader application of this technique to the 5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a promising avenue for rapid diversification. nih.gov

A general synthetic approach often involves the modification of a commercially available starting material, followed by key coupling or condensation reactions to build the final molecule. For instance, the synthesis of FGFR inhibitors started with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, which underwent reaction with various aldehydes followed by a reduction step. rsc.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of drugs based on the 5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the drug discovery pipeline. researchgate.net

Emerging applications include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use machine learning to correlate the chemical structures of compounds with their biological activities. youtube.com For the 1H-pyrrolo[2,3-b]pyridine series, ML algorithms can be trained on existing experimental data to predict the potency of new, unsynthesized analogues against targets like JAK3 or FGFRs. This allows chemists to prioritize the synthesis of compounds with the highest probability of success. rsc.orgresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. By providing the models with the desired properties (e.g., high affinity for a specific kinase, low toxicity, good membrane permeability), these systems can propose novel 1H-pyrrolo[2,3-b]pyridine derivatives that chemists may not have conceived of through traditional methods.

Target Identification and Drug Repurposing: AI can analyze biological data from genomics, proteomics, and clinical studies to identify new potential therapeutic targets for which 1H-pyrrolo[2,3-b]pyridine analogues might be effective. researchgate.net It can also screen existing libraries of these compounds against different disease models to find new uses (repurposing) beyond their original intent.

Synthesis Planning: ML models are being developed to predict optimal synthetic routes, suggesting reagents, catalysts, and reaction conditions to improve the efficiency of producing target molecules. researchgate.net

常见问题

Basic: What are the standard synthetic routes for preparing 5-methoxy-1H-pyrrolo[2,3-b]pyridine and its N1-alkylated derivatives?

Methodological Answer:
The core structure is synthesized via cyclization of substituted pyridine precursors. For N1-alkylation , a typical protocol involves reacting 5-methoxy-1H-pyrrolo[2,3-b]pyridine with alkyl/benzyl halides in acetone under basic conditions (KOH) with tetrabutylammonium bisulfate as a phase-transfer catalyst . For example, benzylation using benzyl bromide (1.2 equiv) yields 1-benzyl-5-methoxy-1H-pyrrolo[2,3-b]pyridine in >99% yield, confirmed by 1^1H NMR (δ 5.49 ppm for CH2_2, δ 3.84 ppm for OCH3_3) .

Basic: Which spectroscopic techniques are most effective for characterizing 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:

  • 1^1H NMR : Key signals include the methoxy group (singlet at δ 3.7–3.9 ppm) and aromatic protons (e.g., δ 8.10 ppm for H6, δ 7.52 ppm for H4 in benzylated derivatives) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 355.1435 for a dimethoxy-substituted derivative) .
  • X-ray crystallography : Resolves regioselectivity in functionalized derivatives, particularly for confirming substitution patterns in fused-ring systems .

Advanced: How can structure-activity relationship (SAR) studies guide the design of 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors?

Methodological Answer:

  • Core modifications : Introducing hydrogen-bond acceptors at the 5-position (e.g., trifluoromethyl or methoxy groups) enhances interactions with FGFR1’s G485 residue, improving inhibitory activity (e.g., IC50_{50} = 7–25 nM for FGFR1–3) .
  • Hydrophobic substituents : Larger groups (e.g., benzyl or morpholino) at the 3-position optimize binding in the hydrophobic pocket, as shown in molecular docking studies .
  • Experimental validation : Use kinase inhibition assays (e.g., ADP-Glo™) and cellular proliferation tests (e.g., against Ba/F3-FGFR1-driven cells) to prioritize candidates .

Advanced: How should researchers address contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?

Methodological Answer:

  • Standardize assays : Variations in IC50_{50} values may arise from differences in assay conditions (e.g., ATP concentration, cell lines). Replicate studies under standardized protocols (e.g., 1 mM ATP, 37°C incubation) .
  • Comparative analysis : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) to confirm target engagement .
  • Data transparency : Report full synthetic routes and purity (>95% by HPLC) to exclude batch-specific artifacts .

Advanced: What strategies improve regioselectivity in the functionalization of 5-methoxy-1H-pyrrolo[2,3-b]pyridine?

Methodological Answer:

  • Halogenation : NIS (N-iodosuccinimide) selectively iodinates the 3-position in acetone, yielding 5-methoxy-3-iodo derivatives (92% yield) .
  • Sonogashira coupling : Use Pd(PPh3_3)4_4/CuI to install alkynyl groups at the 3-position without competing reactions at the 5-methoxy site .
  • Protecting groups : Temporary tosylation (e.g., using TsCl) shields the N1 position during C3/C7 functionalization, followed by deprotection with KOH/EtOH .

Advanced: How are computational methods applied to optimize 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives for target binding?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Predicts binding modes to FGFR1’s hinge region (e.g., hydrogen bonds with Ala564 and Asp641) .
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .
  • QSAR modeling : Utilizes descriptors like logP and polar surface area to correlate substituent effects with bioavailability (e.g., optimal logP = 2–4) .

Basic: What are the key considerations for handling and storing 5-methoxy-1H-pyrrolo[2,3-b]pyridine in laboratory settings?

Methodological Answer:

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the pyrrole ring .
  • Safety : Use PPE (gloves, goggles) due to acute toxicity (LD50_{50} oral, rat = 300 mg/kg); handle in a fume hood to avoid inhalation .
  • Waste disposal : Neutralize with 10% acetic acid before incineration to avoid releasing toxic vapors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-7-azaindole
Reactant of Route 2
5-Methoxy-7-azaindole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。